[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanone
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Overview
Description
6-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a piperazine ring, a quinoline moiety, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the quinoline and methanesulfonyl groups. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Aza-Michael addition: This step involves the addition of a diamine to an in situ generated sulfonium salt, leading to the formation of the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various piperazine-based compounds.
Scientific Research Applications
6-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving piperazine and quinoline derivatives.
Pharmaceutical Industry: The compound is explored for its potential use in the formulation of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 6-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The piperazine ring and quinoline moiety are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The methanesulfonyl group may enhance the compound’s solubility and bioavailability, further contributing to its pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used as an anti-anginal medication.
Ranolazine: Another piperazine-based drug used to treat chronic angina.
Aripiprazole: A quinoline derivative used as an antipsychotic medication.
Uniqueness
6-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its combination of a piperazine ring, a quinoline moiety, and a methanesulfonyl group. This unique structure imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H29N3O3S |
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Molecular Weight |
427.6 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanone |
InChI |
InChI=1S/C23H29N3O3S/c1-17-6-4-8-21(18(17)2)24-12-14-25(15-13-24)23(27)20-9-10-22-19(16-20)7-5-11-26(22)30(3,28)29/h4,6,8-10,16H,5,7,11-15H2,1-3H3 |
InChI Key |
QBCWUQZXYQQVTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N(CCC4)S(=O)(=O)C)C |
Origin of Product |
United States |
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